2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one

Lipophilicity LogP ADME

Researchers face reproducibility issues using des-methyl N-trifluoroacetyl azetidine (CAS 51599-69-0) due to different logP, boiling point, and missing chirality. CAS 27230-56-4 is the validated solution: - **XLogP3 1.4** (vs 1.0) for blood-brain barrier penetration - **3-Methyl stereocenter** for enantiopure CNS drug synthesis - **Distinct bp 214.4°C** as QC reference standard Available from BenchChem with technical data package.

Molecular Formula C6H8F3NO
Molecular Weight 167.13 g/mol
CAS No. 27230-56-4
Cat. No. B11914761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one
CAS27230-56-4
Molecular FormulaC6H8F3NO
Molecular Weight167.13 g/mol
Structural Identifiers
SMILESCC1CN(C1)C(=O)C(F)(F)F
InChIInChI=1S/C6H8F3NO/c1-4-2-10(3-4)5(11)6(7,8)9/h4H,2-3H2,1H3
InChIKeyQAQJWSXAWNEPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Scaffold Overview


2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one (CAS 27230-56-4) is a fluorinated azetidine bearing an N-trifluoroacetyl group and a 3-methyl substituent on the strained four-membered ring. It belongs to the class of N-acylazetidines, which are recognized as privileged scaffolds in medicinal chemistry due to their sp³-rich character, conformational rigidity, and favorable pharmacokinetic profiles [1]. The compound has a molecular weight of 167.13 g/mol and a computed XLogP3-AA of 1.4, indicating moderate lipophilicity suitable for blood–brain barrier penetration [2].

Why the 3-Methyl Group Cannot Be Omitted


Simple N-trifluoroacetyl azetidine (CAS 51599-69-0) lacks the 3-methyl group that introduces a stereogenic center and alters key physicochemical parameters. The presence of the methyl substituent increases computed logP from 1.0 to 1.4 [1][2] and raises the predicted boiling point from 210.3 °C to 214.4 °C , changes that can significantly affect chromatographic behavior, formulation solubility, and in vitro ADME readouts. Substituting the des-methyl analog risks obtaining a compound with different reactivity, stereochemical outcome, and biological profile, undermining reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation from Closest Analogs


Lipophilicity Gain vs. Des-methyl Analog

The 3-methyl substitution on the azetidine ring increases computed lipophilicity by 0.4 log units compared to the des-methyl parent compound. Target compound (CAS 27230-56-4) exhibits XLogP3-AA = 1.4 [1], while 1-(trifluoroacetyl)azetidine (CAS 51599-69-0) has XLogP3-AA = 1.0 [2]. This difference corresponds to an approximately 2.5-fold higher predicted partition coefficient, which can translate into enhanced membrane permeability and CNS exposure potential.

Lipophilicity LogP ADME Blood-Brain Barrier

Introduction of a Stereogenic Center

The 3-methyl group on the azetidine ring creates a stereogenic center at C3, rendering the molecule chiral. The comparator 1-(trifluoroacetyl)azetidine (CAS 51599-69-0) is achiral [1]. This stereochemical feature is essential for programs requiring enantiopure intermediates to control absolute configuration in downstream drug candidates. Azetidine-containing FDA-approved drugs such as baricitinib and cobimetinib demonstrate that stereochemistry on the azetidine ring is often critical for target selectivity and pharmacokinetics [2].

Chirality Stereochemistry Asymmetric Synthesis Enantiopure Building Block

Shared Core with Aggrecanase Inhibitor Scaffold

The N-trifluoroacetyl azetidine motif is a core element of compound 26 (Cherney et al., 2003), which exhibited IC₅₀ = 3 nM against aggrecanase with >100-fold selectivity over MMP-1, -2, and -9 [1]. 2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one shares the identical N-trifluoroacetyl azetidine core and may serve as a synthetic precursor or structural analog for this pharmacophore. The 3-methyl substituent provides an additional vector for SAR exploration not available in the unsubstituted analog.

Aggrecanase ADAMTS IC50 Selectivity

Boiling Point and Molecular Weight Differentiation

The 3-methyl substitution increases the predicted boiling point by approximately 4.1 °C relative to the des-methyl analog. Target compound: 214.4±35.0 °C ; comparator: 210.3±35.0 °C . Molecular weight also increases from 153.10 to 167.13 g/mol. These differences directly affect distillation conditions, GC retention times, and mass spectrometric detection parameters.

Boiling Point Molecular Weight Purification Analytical Chemistry

Procurement-Driven Application Scenarios


Chiral Building Block for CNS Drug Discovery

Its XLogP3 of 1.4 and chiral 3-methyl center make this compound an ideal intermediate for synthesizing enantiopure azetidine-containing CNS drug candidates. The lipophilicity gain over the des-methyl analog (ΔXLogP3 = +0.4) supports passive blood–brain barrier penetration, a requirement for neurological and psychiatric disease targets [1][2].

Aggrecanase and Metalloprotease Inhibitor Optimization

The N-trifluoroacetyl azetidine core is a validated pharmacophore for nanomolar aggrecanase inhibition (IC₅₀ = 3 nM) with >100-fold MMP selectivity [3]. The 3-methyl derivative provides an additional substitution vector for SAR studies, enabling exploration of potency, selectivity, and metabolic stability in osteoarthritis and inflammatory disease programs.

Analytical Reference Standard for Method Development

With a distinct boiling point (214.4 °C predicted) and molecular weight (167.13 g/mol) that differ measurably from the des-methyl analog (210.3 °C; 153.10 g/mol), this compound serves as a well-defined reference standard for developing chromatographic separation methods and mass spectrometric detection protocols in quality control laboratories .

Asymmetric Catalysis and Chiral Ligand Synthesis

The inherent chirality introduced by the 3-methyl group enables the use of this compound as a precursor for chiral azetidine-based ligands in asymmetric catalysis. Azetidine scaffolds are increasingly utilized as rigid, sp³-rich auxiliaries in enantioselective transformations [2].

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